N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(5-methylpyridin-2-yl)oxyoxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-4-5-12(13-6-9)16-11-8-15-7-10(11)14(2)3/h4-6,10-11H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTLSOITJXRDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2COCC2N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine can be achieved through various synthetic routes. One common method involves the reaction of pyridine with methylamine and formaldehyde under controlled conditions . This reaction typically requires a catalyst and is carried out in an organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The oxolane ring and pyridine system undergo oxidation under controlled conditions. For example:
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Oxolane Ring Oxidation : Using potassium permanganate (KMnO₄) in acidic media, the oxolane ring can oxidize to form a γ-lactone derivative. This reaction typically proceeds via radical intermediates, with the dimethylamine group stabilizing transition states.
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Pyridine Ring Oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) can oxidize the pyridine ring to form N-oxide derivatives, enhancing electrophilicity at the nitrogen center .
Reduction Reactions
The compound exhibits susceptibility to reductive cleavage:
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Amine Group Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the dimethylamine group to a primary amine, though steric hindrance from the oxolane ring may limit yield.
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Pyridine Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) under high pressure partially reduces the pyridine ring to a piperidine derivative, altering its electronic properties .
Substitution Reactions
The dimethylamine group participates in nucleophilic substitutions:
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Nucleophilic Aromatic Substitution (SNAr) : Electron-withdrawing groups on the pyridine ring facilitate displacement of the methoxy group by stronger nucleophiles (e.g., thiols or amines) under basic conditions .
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Alkylation/Acylation : The amine reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.
Reagents and Reaction Conditions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation (Oxolane) | KMnO₄, H₂SO₄, 60°C | γ-Lactone derivative |
| Oxidation (Pyridine) | H₂O₂, CH₃COOH, RT | Pyridine N-oxide |
| Reduction (Amine) | LiAlH₄, Et₂O, reflux | Primary amine derivative |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Partially saturated piperidine analog |
| SNAr | NaNH₂, DMF, 80°C | Substituted pyridine derivatives |
Cross-Coupling Reactions
In palladium-catalyzed Suzuki-Miyaura couplings, the pyridine moiety acts as a directing group, enabling regioselective functionalization at the 4-position of the oxolane ring. For instance, reaction with arylboronic acids yields biaryl derivatives with >80% efficiency .
Cyclization Pathways
Under acidic conditions (HCl, MeOH), the compound undergoes intramolecular cyclization to form fused bicyclic structures. This reactivity is attributed to the proximity of the oxolane oxygen and the amine nitrogen.
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Feature | Reactivity Profile |
|---|---|---|
| N,N-Dimethylpyridin-4-amine | Lacks oxolane ring | Limited to amine alkylation and SNAr |
| 2-Amino-5-methylpyridine | No oxolane or dimethylamine | Selective N-oxide formation |
| N,N-dimethyl-pyridazinone | Additional nitrogen in ring | Enhanced electrophilic substitution |
The presence of the oxolane ring in N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine uniquely enables tandem oxidation-cyclization reactions not observed in simpler pyridine derivatives .
Scientific Research Applications
Scientific Research Applications
N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine has been investigated for its potential applications in several scientific domains:
Chemistry
It serves as a reagent in organic synthesis and catalysis, facilitating various chemical reactions such as oxidation, reduction, and substitution.
Biology
The compound is under investigation for its biological activities, including:
- Enzyme Inhibition : It may inhibit specific enzymes, which could be beneficial in therapeutic contexts.
- Receptor Binding : Studies suggest it could bind to certain receptors, influencing biological pathways.
Medicine
Research is ongoing into its potential therapeutic effects, particularly in drug development aimed at treating various diseases. Its unique structure allows for modifications that could enhance efficacy against specific targets.
Industry
This compound is utilized in the production of specialty chemicals and materials, indicating its versatility beyond laboratory settings.
Case Studies and Research Findings
- Biological Activity Studies :
- Pharmacological Investigations :
-
Chemical Reaction Studies :
- Investigations into its chemical reactivity have revealed that it can undergo various transformations, making it valuable in synthetic chemistry .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Features
The following table highlights structural analogs identified in the evidence, emphasizing differences in core scaffolds, substituents, and pharmacological relevance:
Key Observations :
Pharmacological Activity
While direct data on the target compound is unavailable, analogs exhibit notable bioactivities:
- Kinase Inhibition : GWY () shares structural motifs with kinase inhibitors (e.g., pyrimidine cores), hinting at possible enzyme-targeting applications.
- Antimicrobial Potential: Pyrazole-oxolane derivatives () are often explored for antimicrobial or CNS activity due to their balanced solubility and membrane permeability.
Physicochemical Properties:
Biological Activity
N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine, with the CAS number 2198986-20-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing an authoritative overview based on diverse sources.
Molecular Formula : C12H18N2O2
Molecular Weight : 222.28 g/mol
Structure : The compound features a pyridine ring substituted with a methyl group and an oxolane ring attached to a dimethylamine group. This unique structure is crucial for its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the reaction of pyridine derivatives with amines and formaldehyde under controlled conditions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield while employing purification techniques such as crystallization to achieve high purity levels .
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound is investigated for its potential to inhibit specific enzymes, particularly those involved in cancer pathways.
- Receptor Binding : It has shown potential in binding to various receptors, which could lead to therapeutic applications in oncology and other fields .
Case Studies and Research Findings
- Anticancer Activity : A study explored the cytotoxic effects of compounds similar to this compound against various cancer cell lines. It was found that certain derivatives exhibited significant inhibitory activity against receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, compounds showed up to 92% inhibition against EGFR at low concentrations .
- In Vitro Studies : In vitro assays demonstrated that this compound could effectively reduce cell viability in several cancerous cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest its potential as a lead compound for further drug development .
- Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets. The results indicated favorable interactions with active sites of key kinases involved in tumor growth and survival, supporting its role as a candidate for targeted therapy .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-dimethylpyridin-4-amine | Lacks oxolane ring | Moderate enzyme inhibition |
| 2-Amino-5-methylpyridine | Different substitution pattern | Limited receptor binding |
| N,N-dimethyl-pyridazinone | Contains a different nitrogen heterocycle | Potential neuroprotective effects |
This table highlights how the presence of the oxolane ring and specific substitutions in this compound contribute to its distinct biological profile compared to related compounds.
Q & A
Q. How are multi-step syntheses designed to avoid intermediate degradation?
- Methodological Answer : Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) stabilize sensitive intermediates. Flow chemistry systems minimize exposure to air/moisture. Real-time monitoring via IR spectroscopy detects unstable byproducts early .
Q. What crystallographic challenges arise, and how are they addressed?
Q. How is structure-activity relationship (SAR) data interpreted for drug discovery?
- Methodological Answer : Systematic substitution (e.g., replacing 5-methylpyridin-2-yl with halogenated analogs) and bioactivity assays (IC50, Ki) quantify steric/electronic effects. QSAR models (CoMFA, CoMSIA) map substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
